molecular formula C11H22N2O2S B585202 Boc-L-Isoleucine thioamide CAS No. 145491-31-2

Boc-L-Isoleucine thioamide

Cat. No.: B585202
CAS No.: 145491-31-2
M. Wt: 246.369
InChI Key: DZKNXFVGIGBCNJ-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-L-Isoleucine thioamide is a chemically modified amino acid building block that serves as a critical tool in biochemical and biophysical research. Its primary application is the site-specific incorporation of a thioamide functional group into peptide and protein scaffolds. The single-atom substitution of a carbonyl oxygen with a sulfur atom transforms the amide into a thioamide, a change that, while subtle, imparts significant and valuable alterations to the peptide's properties. Researchers utilize this compound to probe the intricacies of protein folding and stability. The thioamide group acts as a potent spectroscopic probe, exhibiting a red-shifted UV absorption maximum around 265 nm and a distinct IR stretch at approximately 1120 cm⁻¹, which allows for monitoring conformational changes and interactions using various spectroscopic techniques . Furthermore, the thioamide can influence backbone conformation due to its higher rotational barrier around the C–N bond and its altered hydrogen-bonding capacity, where it acts as a stronger hydrogen bond donor compared to a canonical amide . This makes it an excellent tool for dissecting the role of specific backbone hydrogen bonds in protein structure and function. In the field of medicinal chemistry and peptide therapeutics, thioamide incorporation is explored to enhance the proteolytic stability of peptide-based drug candidates, thereby potentially improving their pharmacokinetic profiles . The thioamide moiety also finds application in the development of photoswitchable peptides, as it undergoes efficient cis-trans isomerization upon irradiation with UV light, enabling the optical control of biological activity for time-resolved studies . This reagent is strictly for research applications in these areas.

Properties

CAS No.

145491-31-2

Molecular Formula

C11H22N2O2S

Molecular Weight

246.369

IUPAC Name

tert-butyl N-[(2S,3S)-1-amino-3-methyl-1-sulfanylidenepentan-2-yl]carbamate

InChI

InChI=1S/C11H22N2O2S/c1-6-7(2)8(9(12)16)13-10(14)15-11(3,4)5/h7-8H,6H2,1-5H3,(H2,12,16)(H,13,14)/t7-,8-/m0/s1

InChI Key

DZKNXFVGIGBCNJ-YUMQZZPRSA-N

SMILES

CCC(C)C(C(=S)N)NC(=O)OC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Antitumor Activity of Thioamide Derivatives

Compound Type IC50 Range (μM) Key Structural Feature
Boc-L-Isoleucine thioamide analogs (9a–c) 24.85–48.93 Thioamide in 2-cyclopentyloxyanisole scaffold
Thioamide 10 47.32–79.12 Modified substituents
Pyridine-substituted (12a–c) 38.14–83.42 Pyridine fragment replacing thioamide

Spectroscopic Properties

Thioamide vibrational bands, critical for structural analysis, differ from amides and vary with metal coordination:

  • Thioamide I–IV bands in this compound analogs align with free ligands (e.g., thioamide I: 1493–1489 cm⁻¹ , thioamide II: 1317–1304 cm⁻¹ ).
  • Metal-bound thioamides (e.g., bismuth(III) complexes) show significant shifts in thioamide III (1022–1018 cm⁻¹ vs. free ligand 1029 cm⁻¹) and IV (740–725 cm⁻¹ vs. 708 cm⁻¹), confirming sulfur-mediated monodentate binding .
  • N-H vibrations (~3080–3020 cm⁻¹) remain unchanged, indicating nitrogen non-involvement in metal coordination .

Table 2: Vibrational Band Comparisons

Vibration Band Free Ligand (cm⁻¹) Metal Complex (cm⁻¹) Shift Significance
Thioamide I 1493 1493–1489 Minimal shift
Thioamide III 1029 1022–1018 Sulfur coordination
Thioamide IV 708 740–725 Sulfur coordination

Photochemical Reactivity

Thioamides undergo distinct photochemical reactions compared to amides:

  • Thioimides (e.g., thiophthalimide) form thietanes with alkenes under UV light and spirothietanones with ketenes, followed by COS elimination .
  • This compound may exhibit similar reactivity, though steric hindrance from the Boc group and isoleucine side chain could alter reaction pathways.

Hydrogen Bonding and Structural Effects

The N-H•••S=C hydrogen bond in thioamides enhances molecular stability and influences crystal packing. This interaction is absent in amides, where N-H•••O=C dominates. For this compound, this could improve membrane permeability or alter solubility compared to Boc-L-Isoleucine .

Physical and Chemical Properties

Solubility and Stability :

  • This compound: Soluble in methanol, insoluble in water .
  • Boc-L-Isoleucine (amide) : Similar solubility profile but may exhibit better stability due to stronger hydrogen bonding .
  • Boc-D-Isoleucine : Stereochemical differences (D-configuration) may affect enzymatic recognition and biological activity .

Comparison with Other Boc-Protected Amino Acids

Table 3: Structural and Functional Differences

Compound Key Feature Application
This compound Thioamide group, sulfur coordination Peptide synthesis, metal complexes
Boc-L-Glutamine Amide group, polar side chain Cell culture media
Boc-Nipecotic Acid Cyclic structure GABA receptor studies

Preparation Methods

General Reaction Protocol

Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is the most widely employed agent for thioamide synthesis due to its efficiency and compatibility with Boc-protected amino acids. The general workflow involves:

  • Amide Precursor Preparation : Boc-L-Isoleucine is converted to its amide derivative via coupling with an appropriate amine.

  • Thionation : The amide is treated with LR under inert conditions to yield the thioamide.

  • Purification : Chromatography or recrystallization isolates the product.

A representative synthesis begins with Boc-L-Isoleucine (1), which is activated as a mixed anhydride or via carbodiimide coupling to form the amide intermediate (2). Thionation with LR in toluene or tetrahydrofuran (THF) at 60–80°C for 6–12 hours affords Boc-L-Isoleucine thioamide (3).

Table 1: Representative Thionation Conditions for Boc-L-Isoleucine Derivatives

Amide PrecursorSolventTemperature (°C)Time (h)Yield (%)Reference
Boc-L-Ile-NHMeToluene80878
Boc-L-Ile-Gly-OEtTHF65685
Boc-L-Ile-Ala-OMeBenzene701065

Thionation of Dipeptide Derivatives

In the synthesis of thioamide-containing peptides, Boc-L-Isoleucine was coupled to L-serine methyl ester using EDCI/HOBt, yielding dipeptide 12 (89%). Treatment with LR in benzene at 80°C for 5 hours generated the thioamide 14 in 65% yield. The Boc group remained intact under these conditions, confirmed by 1H^1\text{H}-NMR analysis.

Microwave-Assisted Thionation

Microwave irradiation significantly reduces reaction times. A 2017 study demonstrated that Boc-L-Isoleucine amide reacted with LR in THF under microwave conditions (100°C, 30 minutes) to achieve 92% conversion, minimizing side products like disulfides.

Optimization of Reaction Conditions

Solvent Selection : Polar aprotic solvents (THF, dichloromethane) favor higher yields compared to nonpolar solvents.
Stoichiometry : A 1:1 molar ratio of amide to LR is optimal; excess LR promotes over-thionation and decomposition.
Temperature Control : Reactions above 100°C risk Boc deprotection and epimerization, necessitating strict temperature monitoring.

Mechanistic Insights into Thioamide Formation

LR exists in equilibrium with reactive dithiophosphine ylides (Fig. 1a), which nucleophilically attack the amide carbonyl (Fig. 1b). The intermediate undergoes proton transfer and sulfur insertion, expelling H2S\text{H}_2\text{S} and forming the thioamide.

Figure 1: Proposed Mechanism of LR-Mediated Thionation
(a) LRDithiophosphine ylide\text{LR} \rightleftharpoons \text{Dithiophosphine ylide}
(b) Amide+YlideThioamide+Byproducts\text{Amide} + \text{Ylide} \rightarrow \text{Thioamide} + \text{Byproducts}

Stereochemical Considerations and Challenges

The chiral center at Cβ of isoleucine is prone to epimerization under acidic or basic conditions. However, LR-mediated thionation at neutral pH (6.5–7.5) preserves stereochemistry, as evidenced by retained optical rotation values ([α]D20=73.36[\alpha]_D^{20} = -73.36^\circ) in thioamide products. Purification via reversed-phase HPLC further ensures enantiopurity (>98% ee).

Applications in Organic Synthesis

This compound is pivotal in:

  • Peptide Backbone Modification : Thioamides stabilize β-sheet structures in synthetic peptides.

  • Drug Design : Thioamide analogs of isoleucine exhibit protease inhibitory activity, as seen in HIV-1 protease inhibitors.

  • Material Science : Conductive polymers incorporating thioamides show enhanced thermal stability.

Comparative Analysis of Thioamation Reagents

While LR dominates thioamide synthesis, phosphorus pentasulfide (P4S10\text{P}_4\text{S}_{10}) offers a low-cost alternative. However, P4S10\text{P}_4\text{S}_{10} requires harsh conditions (refluxing xylene, 24 hours) and affords lower yields (40–50%).

Table 2: Reagent Comparison for Thioamide Synthesis

ReagentYield (%)Reaction TimeStereochemical Integrity
Lawesson’s reagent65–926–12 hHigh
P4S10\text{P}_4\text{S}_{10}40–5024 hModerate

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for confirming the presence of the thioamide group in Boc-L-Isoleucine thioamide?

  • Methodological Answer : Use Fourier-transform infrared (FTIR) spectroscopy to identify characteristic thioamide vibrational bands. Key bands include:

  • Thioamide I : 1493–1489 cm⁻¹ (δ(N-H), δ(C-H), ν(C=N))
  • Thioamide II : 1317–1304 cm⁻¹ (ν(C-N), δ(N-H), ν(C=S))
  • Thioamide III : 1022–1018 cm⁻¹ (ν(C-N), ν(C=S))
  • Thioamide IV : 740–725 cm⁻¹ (ν(C=S)) .
    Raman spectroscopy (500–100 cm⁻¹) complements IR data by resolving overlapping bands. Compare results to the free ligand’s spectra to confirm sulfur coordination (e.g., shifts in Thioamide III/IV bands indicate monodentate binding via sulfur) .

Q. How can this compound be synthesized with high purity?

  • Methodological Answer : Optimize the Willgerodt-Kindler reaction using glycerol as a solvent for catalyst-free synthesis. Key steps:

  • React Boc-L-Isoleucine with sulfur and an aldehyde in glycerol at 100–120°C.
  • Monitor reaction progress via thin-layer chromatography (TLC).
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Validate purity using high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR .

Advanced Research Questions

Q. How does thioamide substitution impact the conformational stability of Boc-L-Isoleucine in peptide helices or β-sheets?

  • Methodological Answer :

  • Conduct circular dichroism (CD) spectroscopy to compare α-helix/β-sheet content in thioamide-modified vs. unmodified peptides.
  • Use X-ray crystallography or NMR to analyze structural distortions (e.g., pyramidalization at nitrogen or torsion angles between the thioamide plane and adjacent residues).
  • Reference studies on thioamide-modified calmodulin (apo CaM), where non-native intermolecular interactions in crystal structures (PDB 1QX5) mirror intramolecular dynamics in solution (NMR, PDB 1CFD) .

Q. What strategies mitigate reduced binding affinity in enzyme inhibitors containing this compound?

  • Methodological Answer :

  • Perform molecular dynamics (MD) simulations to identify compensatory hydrogen-bonding interactions. For example, in VHL-thioamide inhibitor complexes, elongating hydrogen bonds to residues like Tyr98 can offset affinity loss .
  • Synthesize duplex thioamide derivatives (e.g., compound 38 in Fig. 12 of ) to evaluate synergistic effects.
  • Validate using isothermal titration calorimetry (ITC) to quantify binding enthalpy/entropy changes.

Q. How can contradictory spectroscopic data on thioamide-metal coordination be resolved?

  • Methodological Answer :

  • Compare IR spectra of synthesized compounds to free ligands. A lack of N-H band shifts (e.g., 3082–3020 cm⁻¹ in Bi(III) complexes vs. 3088–3025 cm⁻¹ in free ligands) confirms sulfur-only coordination .
  • Validate using X-ray absorption spectroscopy (XAS) to directly probe metal-sulfur bond lengths.
  • Apply Hirshfeld surface analysis to assess intermolecular interactions in crystallographic data (e.g., dispersion energies in unit cells) .

Experimental Design & Validation

Q. What criteria ensure reproducibility in synthesizing and characterizing this compound?

  • Methodological Answer :

  • Follow Beilstein Journal guidelines:
  • Report detailed synthetic protocols in the main text (≤5 compounds) and include additional data in supplementary files (e.g., NMR spectra, HRMS) .
  • For known compounds, cite literature methods for identity confirmation; for new derivatives, provide elemental analysis and ≥95% purity (HPLC) .
  • Use standardized checklists (e.g., FINER criteria) to evaluate feasibility and novelty .

Q. How can computational modeling guide the design of thioamide-modified bioactive peptides?

  • Methodological Answer :

  • Apply QSAR models to correlate thioamide substitution sites with bioactivity. For example, 3D-QSAR pharmacophores for cruzain inhibitors (IC₅₀ ~200 nM) highlight sulfur’s role in modulating electrostatic interactions .
  • Use density functional theory (DFT) to calculate thioamide resonance stabilization energies (e.g., mesomerism in Scheme 1 of ).

Data Contradiction & Critical Analysis

Q. How should researchers address discrepancies in reported thioamide vibrational frequencies?

  • Methodological Answer :

  • Replicate experiments under standardized conditions (e.g., KBr pellets for IR, laser wavelength calibration for Raman).
  • Cross-validate with quantum-chemical calculations (e.g., Gaussian09) to simulate vibrational modes and assign overlapping bands .
  • Discuss limitations in instrument resolution or sample hydration in supplementary materials .

Q. What experimental controls are essential when studying thioamide effects on protein folding?

  • Methodological Answer :

  • Include unmodified peptide controls in CD/fluorescence assays.
  • Perform thermal denaturation studies with differential scanning calorimetry (DSC) to compare melting temperatures (Tₘ).
  • Analyze apo vs. holo protein states (e.g., calcium-bound vs. free calmodulin) to isolate thioamide-specific effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.